N-Stearoyltyrosine methyl ester
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Overview
Description
20®-Ginsenoside Rg3 is a rare ginsenoside derived from ginseng, a traditional medicinal herb widely used in East Asia. It is a type of saponin, specifically a tetracyclic triterpenoid saponin, known for its significant pharmacological activities. This compound has gained attention due to its potential anti-cancer, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 20®-Ginsenoside Rg3 typically involves the transformation of ginsenosides from ginseng. One common method is the enzymatic conversion of ginsenosides Rg3 (S) and Rg3 ® from black ginseng using Aspergillus niger. This process involves steaming and biotransformation treatments, resulting in high conversion rates .
Industrial Production Methods: Industrial production of 20®-Ginsenoside Rg3 focuses on efficient separation and purification techniques. High-performance liquid chromatography (HPLC) is often employed to isolate and purify the compound from ginseng extracts. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 20®-Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide can break down the compound into its constituent parts.
Major Products Formed: The major products formed from these reactions include various derivatives of ginsenosides, which may exhibit different pharmacological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives .
Scientific Research Applications
20®-Ginsenoside Rg3 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Medicine: 20®-Ginsenoside Rg3 is extensively researched for its anti-cancer properties.
Mechanism of Action
The mechanism of action of 20®-Ginsenoside Rg3 involves multiple molecular targets and pathways:
Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating caspase-8, caspase-9, and caspase-3 pathways.
Inhibition of Angiogenesis: 20®-Ginsenoside Rg3 inhibits the formation of new blood vessels in tumors by downregulating vascular endothelial growth factor (VEGF) and other angiogenic factors.
Suppression of Metastasis: The compound suppresses tumor metastasis by inhibiting epithelial-mesenchymal transition (EMT) and reducing the expression of matrix metalloproteinases (MMPs).
Comparison with Similar Compounds
20®-Ginsenoside Rg3 is unique among ginsenosides due to its specific stereochemistry and pharmacological profile. Similar compounds include:
20(S)-Ginsenoside Rg3: This isomer has a different spatial configuration but shares similar pharmacological activities.
Ginsenoside Rh2: Another ginsenoside with anti-cancer properties, but with a different mechanism of action.
Ginsenoside Rb1: Known for its neuroprotective effects, it differs in its overall structure and biological activities.
Properties
CAS No. |
122445-70-9 |
---|---|
Molecular Formula |
C28H47NO4 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoate |
InChI |
InChI=1S/C28H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)29-26(28(32)33-2)23-24-19-21-25(30)22-20-24/h19-22,26,30H,3-18,23H2,1-2H3,(H,29,31)/t26-/m0/s1 |
InChI Key |
BXGLCPSPURNXQE-SANMLTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Synonyms |
N-stearoyltyrosine methyl ester N-stearoyltyrosine methyl ester, (D,L)-stereoisomer NSTME |
Origin of Product |
United States |
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